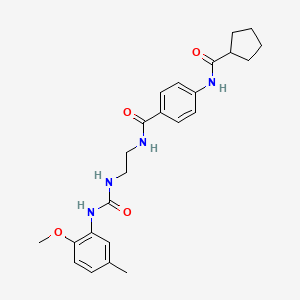
4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(cyclopentanecarboxamido)-N-(2-(3-(2-methoxy-5-methylphenyl)ureido)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from recent research.
- Molecular Formula : C24H30N4O4
- Molecular Weight : 438.528 g/mol
- IUPAC Name : 4-(cyclopentanecarbonylamino)-N-[2-[(2-methoxy-5-methylphenyl)carbamoylamino]ethyl]benzamide
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It has been noted for its potential role in modulating inflammatory responses and influencing cell survival mechanisms.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit tumor growth in various cancer cell lines by inducing apoptosis and suppressing proliferation pathways .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, particularly through the inhibition of the NLRP3 inflammasome, a key player in inflammatory diseases. By targeting this pathway, the compound may help mitigate conditions such as myocardial infarction and cerebral ischemia .
Neuroprotective Properties
There is emerging evidence suggesting that the compound may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory processes is under investigation .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth | |
| Anti-inflammatory | Reduces inflammation via NLRP3 inhibition | |
| Neuroprotective | Protects neurons from damage |
Case Studies
- Anticancer Study : A study involving various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation.
- Inflammation Model : In an animal model of myocardial infarction, administration of the compound resulted in reduced infarct size and improved cardiac function, correlating with decreased levels of inflammatory cytokines.
- Neuroprotection Research : Preliminary studies in rodent models suggest that the compound may protect against neurodegeneration induced by oxidative stress, potentially offering a therapeutic avenue for diseases like Alzheimer's.
Eigenschaften
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(2-methoxy-5-methylphenyl)carbamoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-16-7-12-21(32-2)20(15-16)28-24(31)26-14-13-25-22(29)18-8-10-19(11-9-18)27-23(30)17-5-3-4-6-17/h7-12,15,17H,3-6,13-14H2,1-2H3,(H,25,29)(H,27,30)(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIPWZMITMKOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













